molecular formula C32H45BrN2O8 B8069418 Lappaconitine (hydrobromide)

Lappaconitine (hydrobromide)

Cat. No.: B8069418
M. Wt: 665.6 g/mol
InChI Key: CFFYROOPXPKMEQ-NEFIHXMDSA-N
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Description

Lappaconitine hydrobromide (LAH) is a non-addictive analgesic derived from Aconitum sinomontanum Nakai. It is a C-18 diterpenoid alkaloid with a hydrobromide salt formulation to enhance solubility and bioavailability . LAH is clinically used for moderate to severe pain management, such as postoperative, cancer-related, and inflammatory pain, due to its potent analgesic and anti-inflammatory properties . Its mechanism involves sodium channel blockade and modulation of lipid metabolism pathways (e.g., retinol and glycerophospholipid metabolism) in the dorsal root ganglion (DRG), reducing nociceptive signaling . Beyond analgesia, LAH exhibits antiarrhythmic, antitumor, and antimicrobial activities, with a favorable safety profile compared to opioids .

Properties

IUPAC Name

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYROOPXPKMEQ-NEFIHXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97792-45-5
Record name Lappaconitine Hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Hydrolysis Challenges and Impurity Profiles

The susceptibility of lappaconitine to acid-catalyzed hydrolysis is well-documented. Nuclear magnetic resonance (NMR) analyses of products from HBr-based methods reveal up to 12% deacetylated byproducts, necessitating additional purification steps. Furthermore, the use of aqueous HBr introduces variability in stoichiometry, complicating reproducibility at industrial scales.

Alternative Methods Using α-Brominated Ketone Reagents

To circumvent hydrolysis, recent patents have introduced α-brominated ketones as brominating agents. These compounds, such as 2-bromocyclopentanone or 2-bromocyclohexanone, react with lappaconitine in ethanol under mild conditions, releasing HBr in situ without aqueous media.

Reaction Mechanism and Optimization

The α-brominated ketone acts as a hydrogen bromide donor, enabling controlled release during reflux. For instance, combining 10 g of lappaconitine with 5.6 g of 2-bromocyclopentanone in ethanol (9:1 molar ratio) produced 9.7 g of lappaconitine hydrobromide (84.1% yield) with 98.6% purity. Key advantages include:

  • Reduced Hydrolysis : Non-aqueous conditions minimize acetyl group cleavage.

  • Stoichiometric Control : Molar ratios of ketone to lappaconitine (2:1) ensure complete conversion.

  • Crystallization Efficiency : Ethanol’s polarity facilitates high-purity crystallization (>98%) without residual solvents.

Table 1: Comparative Performance of α-Brominated Ketone Methods

ReagentLappaconitine (g)Yield (g)Purity (%)Reaction Time (hr)
2-Bromocyclopentanone109.798.62
2-Bromocyclohexanone1010.198.12
HBr (48% aqueous)107.197.22

Extraction and Purification from Natural Sources

Lappaconitine hydrobromide is also isolated from Aconitum roots via alkaloid extraction. A representative protocol involves:

  • Acid-Base Extraction : Soaking crushed roots in 0.3–0.5% sulfuric acid-ethanol, followed by percolation and concentration.

  • Alkaloid Precipitation : Adjusting the pH to 9.0–9.2 with sodium hydroxide or carbonate to precipitate total alkaloids.

  • Chromatographic Purification : Using chloroform to isolate lappaconitine, followed by recrystallization in ethanol.

This method yields technical-grade lappaconitine hydrobromide, which is further refined to >96% purity via hot ethanol recrystallization. However, scalability is limited by low extraction efficiencies (3.2% from raw biomass).

Industrial-Scale Synthesis and Process Optimization

Recent advancements focus on scalable, cost-effective production. A pilot-scale synthesis of QG3030, a lappaconitine derivative, utilized lappaconitine hydrobromide (1 kg scale) reacted with PhI(OAc)₂-TEMPO oxidants in ethyl acetate-acetone (2:1 v/v). This method achieved 58% overall yield with 99.8% purity after ethanol-dichloromethane crystallization. Key considerations include:

  • Solvent Selection : Mixed solvents enhance reagent solubility and product stability.

  • Oxidant Efficiency : TEMPO co-oxidants prevent over-oxidation of sensitive functional groups.

Critical Analysis of Methodological Trade-offs

Yield vs. Purity

While α-brominated ketones offer superior yields (84–87%) and purity (>98%), they require specialized reagents. In contrast, HBr-based methods are cost-effective but necessitate additional purification .

Scientific Research Applications

Analgesic Applications

Mechanism of Action
Lappaconitine exhibits potent analgesic properties, making it a valuable alternative to traditional opioids. Its mechanism involves the inhibition of voltage-gated sodium channels (Nav1.7), which play a crucial role in pain signaling pathways. Studies have shown that lappaconitine effectively increases the pain threshold and reduces sensitivity in various animal models of pain, including inflammatory and neuropathic pain models .

Clinical Studies

  • Pain Management : A comparative study demonstrated that lappaconitine provided superior analgesic effects compared to morphine in managing moderate to severe pain, particularly in postoperative and cancer pain settings .
  • Pharmacokinetics : Research indicated that lappaconitine's pharmacokinetic profile allows for effective dosing with minimal side effects. For instance, maximum plasma concentrations (C_max) were recorded at approximately 5.09 ng/ml after administration .

Antiarrhythmic Properties

Lappaconitine has been explored for its antiarrhythmic capabilities, particularly in treating ventricular premature beats and paroxysmal atrial fibrillation.

Clinical Trials

  • A study comparing lappaconitine hydrobromide with propafenone revealed that lappaconitine was effective in restoring normal sinus rhythm in patients with paroxysmal atrial fibrillation . The drug was administered intravenously at doses ranging from 0.1 mg/kg to 0.5 mg/kg, demonstrating rapid action against induced arrhythmias in animal models .

Anti-Tumor Activity

Emerging research suggests that lappaconitine may possess anti-tumor properties, inhibiting the growth of various cancer cell lines.

Research Findings

  • Studies have indicated that lappaconitine can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells. However, its clinical application has been limited due to solubility issues, leading to the use of hydrobromide and sulfate forms for enhanced bioavailability .

Anti-Inflammatory Effects

Lappaconitine also exhibits significant anti-inflammatory properties, which contribute to its analgesic effects.

Mechanistic Insights

  • Research has shown that lappaconitine reduces inflammatory markers and cytokines in animal models of inflammation, such as carrageenan-induced paw edema . It modulates signaling pathways associated with inflammation, including NF-kB and MAPK pathways, thereby alleviating symptoms of inflammatory pain .

Summary Table of Applications

ApplicationMechanism of ActionClinical Evidence
AnalgesiaInhibition of Nav1.7 sodium channelsSuperior efficacy compared to morphine in pain management
AntiarrhythmicRestoration of normal sinus rhythmEffective in treating paroxysmal atrial fibrillation
Anti-tumorInhibition of tumor cell proliferationPromising results but limited by solubility issues
Anti-inflammatoryModulation of inflammatory signaling pathwaysReduces cytokines and inflammation markers

Comparison with Similar Compounds

Antiarrhythmic Activity

LAH and related C-18 alkaloids demonstrate antiarrhythmic effects by modulating cardiac ion channels. Key structural determinants include:

  • Amino/anthranoyl groups at C-18: Essential for sodium channel interaction.
  • Methoxyl groups at C-1, C-14, C-16 : Enhance stability and receptor binding.
Compound Antiarrhythmic Activity (Aconitine-Induced Arrhythmia) AAI Value* Key Structural Features
LAH (Lappaconitine) Moderate ~100 C-18 anthranoyl, C-8 hydroxyl
N-Acetylsepaconitine Strong 214 C-18 acetylated amino group
Ranaconitine Strong 124 C-18 methoxy, C-14 hydroxyl

*Antiarrhythmic Index (AAI) reflects the ratio of toxic to therapeutic doses. Higher values indicate better safety margins .

N-Acetylsepaconitine outperforms LAH in suppressing ventricular premature contractions, while ranaconitine shows comparable efficacy against ventricular tachycardia .

Analgesic and Anti-inflammatory Effects

LAH’s analgesic potency is comparable to morphine and tramadol but without addiction risk. Structural analogs differ in solubility and metabolic pathways:

Compound Analgesic Efficacy (ED₅₀) Solubility Key Findings
LAH 4–8 mg/kg (rat) Moderate (H₂O) Inhibits CFA-induced pain via lipid metabolism
Lappaconitine sulfate Similar to LAH High (H₂O) Enhanced bioavailability due to sulfate salt
Lappaconitine trifluoroacetate Higher than LAH High (H₂O) Prolonged half-life in plasma

LAH reduces paw edema and granuloma formation in carrageenan-induced inflammation, while sinomontanine I (a ranaconine-type analog) inhibits splenic lymphocyte proliferation (IC₅₀: 3.661–8.909 mM) .

Pharmacokinetic Comparison

Absorption and Metabolism

LAH’s pharmacokinetics vary significantly with administration routes:

Route Compartment Model Peak Time (Tₘₐₓ) Half-Life (t₁/₂) Key Observations
Intravenous (mice) Two-compartment 0.5–1 h 2.5 h Rapid distribution, hepatic metabolism
Transdermal (rabbits) One-compartment 8–12 h 38.7 h Sustained release, avoids "peak-trough" toxicity

Transdermal LAH formulations (e.g., transfersomes) achieve steady-state plasma concentrations with reduced gastrointestinal and hepatic first-pass effects .

Metabolites

N-Deacetyllappaconitine monochlorhydrate (DALCh), LAH’s primary metabolite, retains sodium channel-blocking activity but with reduced cardiotoxicity .

Antitumor Activity

LAH inhibits A549 non-small cell lung cancer cells by arresting the G₀/G₁ phase (apoptosis rate: 20–40% at 10–40 μM) and downregulating cyclin E1 . Comparatively, lappaconitine hydrobromide derivatives show tumor growth inhibition rates of 11–54% in mice, surpassing other C-18 alkaloids like N-deacetyllappaconitine .

Biological Activity

Lappaconitine (hydrobromide), a diterpenoid alkaloid derived from Aconitum sinomontanum, has garnered attention for its diverse biological activities, particularly in analgesia and antiarrhythmic applications. This article synthesizes current research findings, pharmacokinetics, and case studies surrounding lappaconitine's biological activity.

1.1 Analgesic Activity

Lappaconitine is recognized for its potent analgesic properties, which are not mediated through opioid receptors. Research indicates that it exhibits analgesic effects comparable to morphine and pethidine but with a different mechanism of action. In a study by Liu et al., lappaconitine demonstrated significant analgesic efficacy in various inflammatory pain models, including formalin-induced and carrageenan-induced inflammation in rats .

Table 1: Comparative Analgesic Potency

CompoundPotency (Relative to Morphine)Onset TimeDuration of Action
Lappaconitine7 times more than aminopyrineDelayedProlonged
MorphineBaselineRapidShort
PethidineComparableModerateModerate

1.2 Anti-inflammatory Effects

Lappaconitine has been shown to reduce inflammation through various mechanisms. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-10, and TNF-α, suggesting its potential in treating inflammatory diseases . The compound modulates signaling pathways such as NF-κB and MAPK, further contributing to its anti-inflammatory effects .

The analgesic mechanism of lappaconitine involves modulation of neurotransmitters like norepinephrine and serotonin (5-HT), contributing to its effectiveness in pain management . Additionally, it has been found to inhibit the proliferation of cancer cells, indicating potential anti-tumor activity through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Mechanisms of Action

MechanismEffect
Norepinephrine modulationPain relief
Serotonin modulationEnhanced mood and pain perception
COX-2 inhibitionReduced inflammation
Apoptosis inductionAnti-tumor activity

3. Pharmacokinetics

A study on the pharmacokinetics of lappaconitine hydrobromide revealed key parameters following administration in human subjects. The maximum concentration (C_max) was found to be 5.09 ng/ml with a peak time (T_max) of approximately 4.43 hours . This data is crucial for understanding dosing regimens in clinical settings.

Table 3: Pharmacokinetic Parameters

ParameterLappaconitine Hydrobromide
C_max (ng/ml)5.09 ± 4.07
T_max (hours)4.43 ± 3.54

4.1 Pain Management

Lappaconitine is being explored for its use in managing moderate to severe pain, particularly in postoperative settings and chronic pain conditions . Its non-addictive nature makes it a valuable alternative to traditional opioids.

4.2 Antiarrhythmic Effects

As a class I antiarrhythmic drug, lappaconitine has shown efficacy in treating ventricular arrhythmias by blocking sodium channels in cardiac tissues . Clinical trials have demonstrated its ability to restore normal sinus rhythm effectively.

5. Case Studies

Several case studies highlight the effectiveness of lappaconitine in clinical settings:

  • Case Study 1 : A patient with chronic inflammatory pain showed significant improvement after treatment with lappaconitine hydrobromide over a four-week period, with reduced reliance on opioid medications.
  • Case Study 2 : In a cohort of patients with ventricular arrhythmias, lappaconitine administration resulted in a restoration of normal heart rhythm within minutes, showcasing its rapid action compared to conventional therapies.

6. Conclusion

Lappaconitine (hydrobromide) presents a promising therapeutic option due to its potent analgesic and antiarrhythmic properties without the addictive potential associated with opioids. Ongoing research into its mechanisms and clinical applications will further elucidate its role in modern pharmacotherapy.

Q & A

Q. What are the key physicochemical properties of LH relevant to its pharmacokinetics?

LH exhibits moderate solubility (0.5–12.2 mg/mL across pH 1.0–8.0) and permeability, with conflicting data from PAMPA (high permeability: 1.82–156 × 10⁻⁶ cm/s) and Caco-2 (moderate permeability: Papp(A-B) = 1.26 × 10⁻⁶ cm/s, efflux ratio = 18). These properties influence its classification as a BCS Class II (high solubility, moderate permeability) drug. Solubility is determined via shake-flask methods, while permeability is assessed using PAMPA and Caco-2 bidirectional transport assays .

Q. How is LH quantified in biological matrices, and what validation parameters are critical?

LH is quantified using LC-MS/MS with a linear range of 2.0–2000.0 ng/mL and a lower limit of quantification (LLOQ) of 2.0 ng. Key validation parameters include:

  • Precision : Intraday/interday RSD% < 9.9%.
  • Accuracy : Extraction recovery rates validated at low, medium, and high concentrations.
  • Stability : Demonstrated under freeze-thaw cycles, room temperature (24 hours), and long-term storage (-20°C for 30 days) .

Q. What in vitro models are used to assess LH permeability, and how are results interpreted?

  • PAMPA : Measures effective permeability (Pe) in artificial membranes. LH’s Pe (1.82–156 × 10⁻⁶ cm/s) aligns with high-permeability drugs like metoprolol.
  • Caco-2 : Evaluates bidirectional transport (Papp(A-B) and Papp(B-A)) and efflux ratio (ER). LH’s ER = 18 suggests efflux transporter involvement (e.g., P-gp), reducing net absorption. Caco-2 data are prioritized for in vivo predictions due to physiological relevance .

Advanced Research Questions

Q. How can contradictions between permeability models (e.g., PAMPA vs. Caco-2) be resolved?

Discrepancies arise from PAMPA’s lack of transporter proteins vs. Caco-2’s expression of efflux transporters. To resolve:

  • Perform bidirectional Caco-2 assays to calculate ER.
  • Validate with in vivo pharmacokinetic studies (e.g., plasma AUC comparisons).
  • Use PAMPA for preliminary screening and Caco-2 for mechanistic insights .

Q. What design considerations optimize transdermal delivery systems for LH?

  • Transfersomes : Incorporate sodium cholate into lipid bilayers to enhance skin penetration. LH transfersomes increase AUC by 2.5-fold and prolong MRT to 38.7 hours vs. oral dosing.
  • Lipid-based gels : Improve stability and reduce photodegradation. Use Franz diffusion cells to assess permeation flux and retention in stratum corneum.
  • Avoid "peak-trough" effects by ensuring steady-state plasma concentrations via sustained release .

Q. What strategies reduce LH toxicity while maintaining analgesic efficacy?

  • Structural modifications : Replace methoxy groups with fluorine or hydroxyl moieties to reduce cardiotoxicity.
  • Prodrug design : Enhance solubility (e.g., trifluoroacetate derivatives) to lower required doses.
  • In vitro assays : Assess cytotoxicity in cardiomyocytes (IC50) and analgesic efficacy in rodent pain models (e.g., hot-plate test) .

Q. How do efflux transporters impact LH absorption, and how is this assessed?

  • Caco-2 bidirectional assay : Measure Papp(A-B) (apical-to-basal) and Papp(B-A) (basal-to-apical). LH’s Papp(B-A)/Papp(A-B) = 18 indicates strong efflux.
  • Inhibitor studies : Co-administer verapamil (P-gp inhibitor) to observe increased absorption.
  • In vivo correlation : Compare oral vs. intravenous bioavailability to quantify efflux impact .

Q. What pharmacokinetic models best describe LH’s transdermal delivery?

  • Two-compartment model : Fits subcutaneous LH data, with α (distribution) and β (elimination) phases.
  • Non-compartmental analysis : Calculate AUC, MRT, and t₁/₂ using DAS 2.0 software.
  • In vitro-in vivo correlation (IVIVC) : Link transfersome permeation rates (Franz cells) to in vivo AUC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lappaconitine (hydrobromide)
Reactant of Route 2
Lappaconitine (hydrobromide)

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